molecular formula C8H5BrF3NO2 B2475477 Methyl 5-bromo-2-(trifluoromethyl)nicotinate CAS No. 850864-56-1

Methyl 5-bromo-2-(trifluoromethyl)nicotinate

Cat. No.: B2475477
CAS No.: 850864-56-1
M. Wt: 284.032
InChI Key: WKTGGZGFWIAWRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethyl)nicotinate (CAS: 29241-66-5) is a nicotinic acid derivative characterized by a bromo substituent at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a methyl ester at the carboxylic acid position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl and bromo groups, which influence its reactivity, stability, and interactions with biological systems . Its synthesis typically involves halogenation and esterification steps, as described in methods for trifluoromethyl-substituted nicotine-type compounds .

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGGZGFWIAWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(trifluoromethyl)nicotinate typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the following steps:

    Bromination: Nicotinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Trifluoromethylation: The brominated product is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution Reactions: Amino, thio, or alkoxy derivatives of the original compound.

    Coupling Reactions: Biaryl or diaryl derivatives.

    Reduction Reactions: Amines or alcohols.

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following compounds exhibit structural similarities to Methyl 5-bromo-2-(trifluoromethyl)nicotinate, with key differences in substituents and functional groups:

Compound Name Molecular Formula Substituents/Functional Groups Similarity Score Key Features
Methyl 5-bromo-2-fluoronicotinate C₇H₅BrFNO₂ 5-Bromo, 2-fluoro, methyl ester 0.95 Higher electronegativity at 2-position; reduced steric bulk
3-Bromo-5-pyridine carboxylic acid C₆H₄BrNO₂ 3-Bromo, carboxylic acid 0.81 Free carboxylic acid enhances solubility but reduces membrane permeability
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate C₉H₆BrClF₃NO₂ 5-Bromo, 6-chloro, ethyl ester N/A Additional chloro substituent increases molecular weight and lipophilicity
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide C₁₀H₁₀BrF₃N₂OS 5-Bromo, amide, trifluoromethylsulfanyl group N/A Amide group reduces esterase susceptibility; sulfanyl moiety alters reactivity

Reactivity and Stability

  • Hydrolysis in Biological Systems :
    this compound’s ester group is susceptible to hydrolysis by human serum albumin (HSA), similar to other nicotinate esters. However, the electron-withdrawing trifluoromethyl group likely stabilizes the ester bond, extending its half-life compared to less substituted esters like methyl nicotinate (>95 hours) . In contrast, amide derivatives (e.g., the compound in ) resist hydrolysis due to the stability of the amide bond .
  • Synthetic Accessibility :
    The trifluoromethyl group requires specialized synthetic routes, such as those described by Ashimori et al. , whereas bromo and chloro analogues can be prepared via direct halogenation .

Key Research Findings

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl and bromo groups enhance lipophilicity, improving blood-brain barrier penetration compared to carboxylic acid analogues (e.g., 3-Bromo-5-pyridine carboxylic acid) .
  • Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability due to strong C–Br and C–F bonds. Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate, for instance, is stable under standard storage conditions .

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom and a trifluoromethyl group attached to its structure. The trifluoromethyl group is known for enhancing the compound's lipophilicity and reactivity, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It has potential interactions with nicotinic receptors, which could affect neurotransmission and other physiological functions.

Research indicates that the presence of the trifluoromethyl group enhances binding affinity to target proteins, which is crucial for its efficacy in various biological applications .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial effects:

CompoundMIC (µg/mL)Target Organisms
This compound4.88Bacillus mycoides, E. coli, C. albicans

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against multiple cancer cell lines, showing varying degrees of effectiveness:

Cancer Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin, µM)
A54944.452.1
HCT11617.852.1
HePG212.452.1

The compound's ability to down-regulate key genes involved in cancer progression (e.g., EGFR, KRAS) further supports its potential as an anticancer agent .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of nicotinic acid, including this compound. The results indicated that this compound had one of the lowest MIC values among tested compounds, highlighting its potential as a potent antibacterial agent .
  • Anticancer Research : In another investigation involving several human cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics at certain concentrations, suggesting its viability as a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinateContains amino group; potential neuroactive propertiesNotable pharmacological activities
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinateCyano group introduces different reactivityModerate biological activity

The presence of both bromine and trifluoromethyl groups in this compound enhances its reactivity and biological potency compared to other derivatives .

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